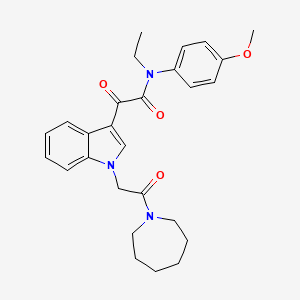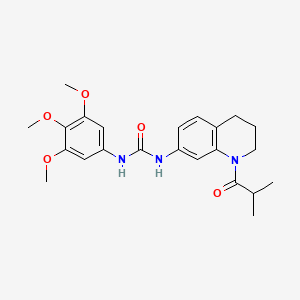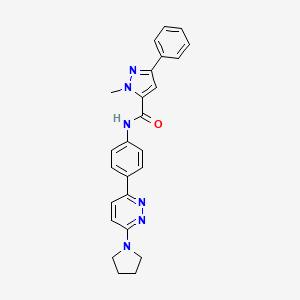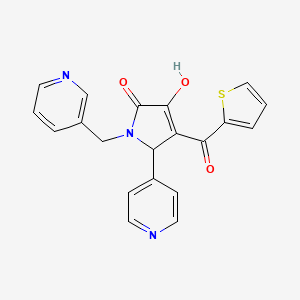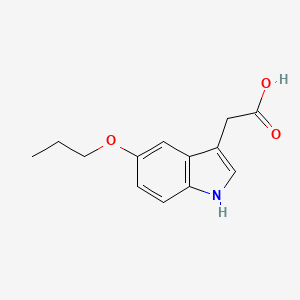
2-(5-Propoxy-1H-indol-3-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Propoxy-1H-indol-3-YL)acetic acid is a compound with the molecular formula C13H15NO3 and a molecular weight of 233.27 g/mol . It is an indole derivative, which is a significant class of compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole-3-acetic acid derivatives, are known to target interleukin-2 .
Mode of Action
For instance, indole-3-acetic acid derivatives are known to bind to their targets and modulate their activity .
Biochemical Pathways
Indole derivatives are known to play a role in various biochemical pathways, including those involved in cell signaling and metabolism .
Pharmacokinetics
The compound’s molecular weight (23327) suggests that it may have good bioavailability .
Result of Action
Similar compounds, such as indole-3-acetic acid derivatives, are known to have various biological effects, including modulation of cell signaling pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(5-Propoxy-1H-indol-3-YL)acetic acid. For instance, factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Preparation Methods
The synthesis of 2-(5-Propoxy-1H-indol-3-YL)acetic acid involves several steps. One common method includes the reaction of indole derivatives with appropriate reagents under specific conditions. For instance, the indole derivative can be reacted with propyl bromide in the presence of a base to introduce the propoxy group at the 5-position. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety .
Chemical Reactions Analysis
Scientific Research Applications
2-(5-Propoxy-1H-indol-3-YL)acetic acid has several scientific research applications:
Comparison with Similar Compounds
2-(5-Propoxy-1H-indol-3-YL)acetic acid can be compared with other similar compounds, such as:
Indole-3-acetic acid: A well-known plant hormone involved in regulating plant growth and development.
5-Phenyl-1H-indole-3-acetic acid: Another indole derivative with similar structural features but different biological activities.
The uniqueness of this compound lies in its specific propoxy group at the 5-position, which can influence its chemical reactivity and biological activity compared to other indole derivatives .
Properties
IUPAC Name |
2-(5-propoxy-1H-indol-3-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-2-5-17-10-3-4-12-11(7-10)9(8-14-12)6-13(15)16/h3-4,7-8,14H,2,5-6H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDISIAAAWVDPMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)NC=C2CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-chlorophenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2387113.png)
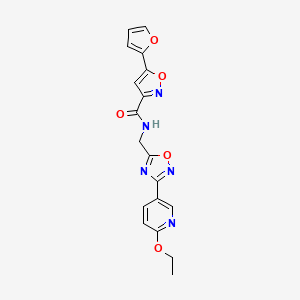

![1-[(2-chlorophenyl)methyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2387118.png)
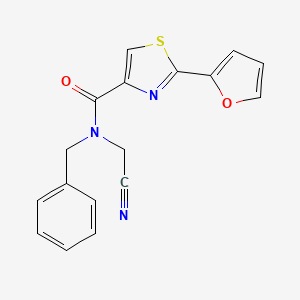
![2-(2,2-Difluoroethyl)-3-methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2387121.png)
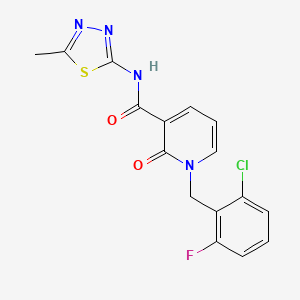
![Methyl 8-[(oxirane-2-carbonylamino)methyl]naphthalene-2-carboxylate](/img/structure/B2387127.png)
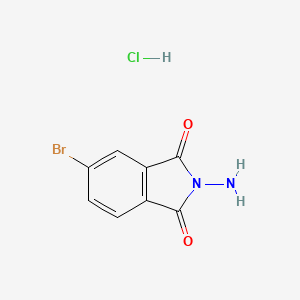
![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(prop-2-enylamino)propanoic Acid](/img/structure/B2387129.png)
